N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-16-7-3-14(4-8-16)5-10-19(23)21-15-6-9-17(20)18(13-15)22-11-2-12-27(22,24)25/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQIMBZQMDJSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Key Differences
The target compound shares structural motifs with several amide derivatives, particularly in the propanamide backbone and substituted aromatic systems. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula.
Key Observations from Comparative Analysis
A. Electronic and Steric Effects :
- Target Compound : The 1,1-dioxo-thiazolidine ring introduces a rigid, electron-deficient sulfone group, which may enhance interactions with biological targets (e.g., enzymes or receptors) through dipole-dipole or hydrogen-bonding interactions .
- 544419-01-4 : The 3-chloro-2-methylphenyl substituent adds steric bulk but lacks the sulfone group, reducing polarity compared to the target compound .
B. Hydrogen-Bonding and Crystal Packing :
- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Exhibits N–H···O and C–H···O hydrogen bonds in its crystal lattice, forming chains along the crystallographic a-axis. The absence of a sulfone group limits its hydrogen-bonding diversity compared to the target compound .
C. Physicochemical Properties :
- Lipophilicity : The 4-methoxyphenyl group in all compounds contributes to moderate lipophilicity, but steric hindrance from substituents (e.g., methyl in 544419-01-4) may reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
